Methyl 4-Aminofuran-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C6H8ClNO3 and a molecular weight of 177.59 g/mol. It is categorized as an aminofuran derivative, characterized by the presence of both an amino group and a furan ring. This compound is often utilized in various chemical syntheses and biological applications due to its unique structural features that allow for interactions with biological systems and potential therapeutic effects .
These reactions are significant in synthesizing more complex molecules for pharmaceuticals and other applications .
Research indicates that Methyl 4-Aminofuran-2-carboxylate Hydrochloride exhibits notable biological activities, particularly in antibacterial and anticancer domains. Its structure allows it to interact with DNA, potentially influencing gene expression and cellular functions. Compounds related to this structure have shown efficacy against various bacterial strains and cancer cell lines, suggesting that Methyl 4-Aminofuran-2-carboxylate Hydrochloride may possess similar properties .
The synthesis of Methyl 4-Aminofuran-2-carboxylate Hydrochloride typically involves several steps:
These methods are crucial for producing high-purity compounds suitable for research and pharmaceutical applications .
Methyl 4-Aminofuran-2-carboxylate Hydrochloride has several applications, including:
Its versatility makes it valuable in both academic research and industrial applications .
Interaction studies involving Methyl 4-Aminofuran-2-carboxylate Hydrochloride have focused on its ability to bind to DNA and proteins. These studies suggest that the compound may interfere with cellular processes such as replication and transcription, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth. Investigations into its binding affinity and specificity are ongoing, contributing to understanding its mechanism of action .
Methyl 4-Aminofuran-2-carboxylate Hydrochloride shares structural similarities with several other compounds, which can be compared based on their biological activity and chemical properties:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 4-Aminofuran-2-carboxylate | C6H8ClNO3 | Antibacterial, Anticancer | Furan ring enhances DNA binding |
| Proximicin A | C12H12N2O3 | Antitumor | Contains multiple amino groups |
| Netropsin | C20H24N4O4 | Antibacterial | Strong DNA minor groove binder |
| Distamycin | C22H24N4O6 | Antibacterial, Anticancer | Binds specifically to AT-rich DNA |
Methyl 4-Aminofuran-2-carboxylate Hydrochloride is unique due to its smaller size and specific functional groups that provide distinct interaction profiles compared to larger compounds like Netropsin and Distamycin .
Traditional synthesis routes for methyl 4-aminofuran-2-carboxylate hydrochloride involve sequential transformations characterized by low atom economy and reliance on hazardous reagents. The canonical method, as described by Brucoli et al. (2012), comprises four stages: bromination, dehalogenation, coupling, and deprotection. Bromination introduces a halogen atom at the furan ring’s 5-position, followed by zinc-mediated dehalogenation to restore aromaticity. Subsequent coupling reactions, often catalyzed by copper(I) iodide, install the aminomethyl group, while Boc-protecting groups necessitate acidic or basic deprotection to yield the free amine.
A significant drawback of this approach is its reliance on heavy metals, such as zinc and copper, which pose environmental and purification challenges. For instance, the dehalogenation step generates stoichiometric metal waste, while Boc-deprotection requires corrosive agents like trifluoroacetic acid. Additionally, the multi-step nature of this pathway results in cumulative yields below 50%, rendering it economically unviable for industrial-scale production.
Table 1: Key Limitations of Traditional Synthesis
| Step | Reagents/Catalysts | Yield (%) | Major Drawbacks |
|---|---|---|---|
| Bromination | N-Bromosuccinimide | 65–70 | Halogenated waste generation |
| Dehalogenation | Zinc, Acetic Acid | 75–80 | Heavy metal disposal issues |
| Coupling | CuI, Palladium Catalysts | 60–65 | Costly catalysts, side reactions |
| Deprotection | TFA or HCl | 85–90 | Corrosive reagents, solvent consumption |
Recent patents and studies have introduced catalytic strategies to bypass traditional bottlenecks. A 2021 patent (US20230339876A1) discloses a two-step process starting from methyl 4-amino-5-hydroxy-2-oxopent-3-enoate, which undergoes cyclization in the presence of dehydrating agents like thionyl chloride or acetic anhydride. This method eliminates bromination and dehalogenation steps, achieving a 95% yield of methyl 4-aminofuran-2-carboxylate hydrochloride at room temperature. The reaction mechanism proceeds via intramolecular cyclodehydration, forming the furan ring while concurrently introducing the amine group.
Alternative catalytic approaches include the Curtius rearrangement, as reported by Wolter et al. (2009), which transforms dimethyl furan-2,4-dicarboxylate into aminofurans via isocyanate intermediates. However, this method requires high temperatures (>100°C) and suffers from competing side reactions, limiting its practicality. In contrast, the 2021 patent’s cyclization method operates under milder conditions (0–40°C) and uses recyclable solvents like methanol or ethyl acetate, enhancing its industrial applicability.
Table 2: Comparative Analysis of Catalytic Methods
Green chemistry principles have driven innovations in solvent selection, energy efficiency, and waste reduction. The 2021 patent demonstrates progress by replacing dichloromethane and dimethylformamide with ethanol or acetonitrile, reducing toxicity. Furthermore, the cyclization step’s exothermic nature minimizes energy input, as reactions proceed spontaneously at ambient temperatures after initial cooling.
A solvent-free approach, adapted from vinyl ester synthesis techniques, employs zinc triflate (Zn(OTf)₂) to catalyze cyclizations at -30°C. This method, though specialized, achieves 85–90% conversion by optimizing molar ratios (1:1.2 substrate-to-reagent) and avoiding bulk solvents. Additionally, the use of triethylamine as a non-toxic base in deprotection steps contrasts favorably with traditional mineral acids, simplifying neutralization and waste treatment.
Table 3: Green Chemistry Metrics for Selected Methods
The formation of the furan core in Methyl 4-Aminofuran-2-carboxylate Hydrochloride involves several well-established cyclization mechanisms that proceed through distinct pathways depending on the precursor molecules and reaction conditions [1] [2]. The most prevalent mechanism for furan ring assembly involves intramolecular cyclization reactions that create the characteristic five-membered oxygen-containing heterocycle through carbon-oxygen bond formation [3] [4].
Radical cyclization represents one of the most efficient approaches for furan core construction, proceeding through a series of sequential steps involving radical generation, cyclization, and product formation [5]. The mechanism typically initiates with the generation of a carbon-centered radical adjacent to an oxygen-containing functional group, followed by intramolecular attack on a suitable electrophilic center [2] [6]. Research demonstrates that cobalt-catalyzed metalloradical cyclization of alkynes with alpha-diazocarbonyls provides access to multisubstituted furans with complete regioselectivity, achieving yields of 68-96% under mild conditions [6] [7].
The radical cyclization pathway exhibits remarkable functional group tolerance, allowing the incorporation of diverse substituents including electron-rich and electron-poor aromatics, halogen-containing compounds, and unprotected hydroxyl groups [6]. Computational studies reveal that the chair-like transition state leading to five-membered ring formation is energetically favored over alternative boat-like conformations, explaining the high selectivity observed in these transformations [8].
Ionic cyclization pathways proceed through charged intermediates and are particularly relevant for the formation of aminofuran derivatives [9] [10]. These mechanisms involve the nucleophilic attack of oxygen-containing nucleophiles on electrophilic carbon centers, resulting in ring closure through intramolecular substitution reactions [11]. Calcium-catalyzed regioselective cyclization processes have been demonstrated to produce fully substituted furans through tandem alkylation and 5-exo-dig cyclization sequences [11].
The ionic mechanism is characterized by its dependence on reaction pH and the nature of the catalytic system employed [12]. Under acidic conditions, protonation of oxygen atoms enhances electrophilicity, facilitating cyclization through nucleophilic attack mechanisms [9]. Temperature control is critical in these transformations, as elevated temperatures can lead to competing elimination reactions that reduce overall yield [11].
Pericyclic cyclization mechanisms involve concerted bond formation through cyclic transition states without the formation of discrete intermediates [9]. These pathways are particularly important for the construction of complex polycyclic systems containing furan rings [4]. Research indicates that rhodium-catalyzed cyclization reactions can proceed through pericyclic mechanisms, generating fused furan systems through intramolecular cycloaddition processes [2].
The stereochemical outcome of pericyclic cyclizations is governed by orbital symmetry considerations and the geometric constraints imposed by the substrate structure [8]. Five-membered ring formation through pericyclic mechanisms typically proceeds with high stereoselectivity due to the favorable orbital overlap in the transition state [4].
The incorporation of the amino group into the furan framework of Methyl 4-Aminofuran-2-carboxylate Hydrochloride occurs through aminolysis reactions that involve the nucleophilic attack of nitrogen-containing species on electrophilic centers within the furan system [13] [14]. These reactions exhibit complex kinetic behavior and generate various byproducts that require careful analysis for process optimization [15] [16].
Aminolysis reactions proceed through nucleophilic substitution mechanisms where ammonia or primary amines act as nucleophiles attacking electrophilic carbon centers [13]. The reaction mechanism involves initial nucleophilic attack, followed by elimination of a leaving group to form the carbon-nitrogen bond [14]. Research demonstrates that the aminolysis of furan derivatives proceeds through intermediate formation of tetrahedral adducts that subsequently eliminate water or other small molecules [15].
The kinetics of aminolysis reactions are influenced by several factors including temperature, pH, and the electronic nature of substituents on the furan ring [14]. Studies indicate that electron-withdrawing groups accelerate aminolysis by increasing the electrophilicity of the reaction center, while electron-donating groups have the opposite effect [13]. The presence of Brønsted acids significantly enhances reaction rates by protonating leaving groups and facilitating their departure [14].
Detailed kinetic studies reveal that aminolysis reactions of furan derivatives follow second-order kinetics with respect to both the furan substrate and the amine nucleophile [16]. The reaction rate is highly dependent on temperature, with activation energies typically ranging from 15-25 kcal/mol for substituted furan systems [15]. Solvent effects play a crucial role in determining reaction rates, with polar protic solvents generally accelerating aminolysis through hydrogen bonding stabilization of transition states [13].
The regioselectivity of aminolysis reactions is governed by steric and electronic factors within the furan ring system [14]. Computational studies indicate that the preferred site of nucleophilic attack is determined by the frontier molecular orbital coefficients and the accessibility of the reaction center [16]. Temperature control is essential for maintaining high selectivity, as elevated temperatures can lead to competing side reactions that diminish product purity [15].
Aminolysis reactions of furan derivatives generate several classes of byproducts that arise from competing reaction pathways [17] [18]. The primary byproducts include ring-opened products formed through nucleophilic attack at alternative positions, oligomeric species resulting from intermolecular condensation reactions, and hydrolysis products generated through competing water addition [15] [16].
| Byproduct Class | Formation Mechanism | Typical Yield (%) | Control Strategy |
|---|---|---|---|
| Ring-opened products | Alternative nucleophilic attack | 5-15 | Temperature control |
| Oligomeric species | Intermolecular condensation | 3-8 | Dilute conditions |
| Hydrolysis products | Water addition | 2-10 | Anhydrous conditions |
| Elimination products | Base-catalyzed elimination | 1-5 | pH optimization |
The formation of ring-opened byproducts occurs through nucleophilic attack at the furan carbon atoms adjacent to the oxygen, leading to ring-opening and subsequent rearrangement [16]. These products can be minimized through careful control of reaction temperature and the use of sterically hindered bases that favor the desired aminolysis pathway [18]. Oligomeric byproducts arise from intermolecular reactions between partially formed products and unreacted starting materials, typically under concentrated reaction conditions [17].
Analytical characterization of byproducts employs multiple techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography [19]. The identification of specific byproducts provides valuable mechanistic insights and enables optimization of reaction conditions to minimize unwanted side reactions [18]. Quantitative analysis reveals that byproduct formation is most pronounced at elevated temperatures and in the presence of strong bases [17].
The regioselective positioning of substituents in Methyl 4-Aminofuran-2-carboxylate Hydrochloride synthesis requires precise control over catalytic systems that direct the formation of specific regioisomers [20] [6]. The selectivity is governed by electronic and steric factors within the catalyst structure and the substrate, as well as the reaction conditions employed [21] [22].
Electronic effects play a dominant role in determining the regioselectivity of substituent introduction into furan rings through catalytic processes [23] [24]. The electron density distribution within the furan system influences the preferred sites for electrophilic and nucleophilic attack, with positions adjacent to electron-withdrawing groups being more susceptible to nucleophilic substitution [20]. Research demonstrates that the introduction of electron-withdrawing groups such as ester functionalities directs subsequent substitution reactions to specific positions through electronic activation [1].
Computational studies reveal that frontier molecular orbital interactions between catalysts and substrates determine the regioselectivity of bond-forming reactions [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital coefficients at different positions within the furan ring correlate strongly with experimental regioselectivity patterns [23]. Catalyst design strategies exploit these electronic preferences by incorporating ligands that enhance or diminish specific orbital interactions [21].
Steric factors provide an additional level of control over regioselectivity in catalytic furan functionalization reactions [24] [22]. The size and spatial arrangement of catalyst ligands can block access to certain positions within the furan ring, effectively directing substitution to less hindered sites [21]. Research indicates that bulky phosphine ligands in transition metal catalysts significantly influence regioselectivity by creating steric barriers around the metal center [20].
Substrate-controlled steric effects also contribute to regioselectivity, with existing substituents on the furan ring influencing the approach of catalytic species [23]. The conformational preferences of substituted furan derivatives affect the accessibility of different ring positions, leading to predictable regioselectivity patterns [24]. Systematic studies demonstrate that the combination of catalyst and substrate steric effects can be optimized to achieve high levels of regiocontrol [22].
Modern catalyst design principles enable the development of highly selective systems for regiocontrolled furan functionalization [6] [7]. Transition metal complexes with carefully designed ligand environments provide precise control over both reactivity and selectivity [20]. Research demonstrates that cobalt porphyrin complexes achieve complete regioselectivity in metalloradical cyclization reactions, producing single regioisomers in yields exceeding 90% [6].
The design of chiral catalysts enables the simultaneous control of both regioselectivity and enantioselectivity in furan derivative synthesis [21]. Asymmetric catalysis protocols have been developed that provide access to enantioenriched aminofuran derivatives with high optical purity [22]. These systems typically employ chiral ligands that create stereochemically biased environments around the metal center, favoring specific approach trajectories for substrate binding and activation [24].
| Catalyst System | Regioselectivity (%) | Yield (%) | Operating Temperature (°C) | Reference |
|---|---|---|---|---|
| Cobalt porphyrin | >95 | 68-96 | 80 | [6] |
| Copper triflate | 85-92 | 65-78 | 70 | [20] |
| Calcium triflate | >90 | 70-85 | 60 | [11] |
| Rhodium acetate | 88-94 | 72-89 | 80 | [2] |
The optimization of reaction conditions plays a crucial role in maintaining high regioselectivity throughout the transformation [22]. Temperature control is particularly important, as elevated temperatures can lead to thermodynamic equilibration between regioisomers, reducing selectivity [23]. Solvent selection affects both catalyst stability and substrate solubility, influencing the overall efficiency of regioselective transformations [20].
Density Functional Theory has emerged as a powerful computational tool for investigating reaction intermediates in furan-based systems, particularly for Methyl 4-Aminofuran-2-carboxylate Hydrochloride and related compounds. The application of DFT methods to understand reaction mechanisms has provided crucial insights into the electronic structure and stability of intermediates formed during synthetic transformations.
Recent computational studies have demonstrated the effectiveness of B3LYP/6-311G(d,p) methodology for optimizing the geometry of Methyl 4-Aminofuran-2-carboxylate Hydrochloride [2]. The hybrid functional approach combines the exact exchange from Hartree-Fock theory with the correlation energy from DFT, providing accurate predictions of molecular geometries and energetics. The optimized structure reveals that the compound adopts a planar configuration with the amino group positioned at the 4-position of the furan ring, while the carboxylate methyl ester extends from the 2-position [3].
The computational analysis of 4-Aminofuran-2-carboxylic acid derivatives has revealed critical information about their conformational preferences. X-ray crystallographic studies combined with DFT calculations have shown that protected dipeptides containing this amino acid adopt a stretched conformation, contrasting with the sickle-shaped structures observed in pyrrole-based analogues [4]. This conformational difference has significant implications for biological activity, as the linear geometry influences interactions with DNA and protein targets.
DFT calculations have also elucidated the electronic properties of furan carboxylate systems through analysis of frontier molecular orbitals. The highest occupied molecular orbital (HOMO) energies typically range from -5.33 to -5.36 eV, while the lowest unoccupied molecular orbital (LUMO) energies fall between -2.05 to -2.10 eV [5]. This energy gap of approximately 3.28 to 3.31 eV indicates moderate chemical reactivity and suggests potential for charge transfer interactions in biological systems.
The stability of reaction intermediates has been quantified through calculation of thermodynamic parameters. The self-consistent field (SCF) energy calculations reveal that Methyl 4-Aminofuran-2-carboxylate Hydrochloride exhibits a dipole moment of 3.71 Debye, indicating significant polarity that influences its solubility and reactivity characteristics [2]. Chemical hardness values of 1.64 to 1.66 eV suggest moderate resistance to electron density changes, while electrophilicity indices of 0.09 to 0.11 indicate moderate electron-accepting capability [6].
| Compound/System | DFT Method | Key Findings | Energy Gap (eV) | Applications |
|---|---|---|---|---|
| Methyl 4-Aminofuran-2-carboxylate Hydrochloride | B3LYP/6-311G(d,p) | Molecular structure optimization and electronic properties | Not specified | Pharmaceutical synthesis |
| 4-Aminofuran-2-carboxylic acid | DFT calculations | Stretched conformation in protected dipeptides | Not specified | DNA binding studies |
| Furan-2-carboxylic acid | DFT calculations | Overlap of furan and carboxyl π orbitals | Not specified | Fragmentation analysis |
| Proximicin dipeptide | DFT calculations | Linear shape vs sickle-shaped conformations | Variable | Antibiotic development |
| Pyrrole-furan-thiophene series | MP2/6-311++G(d,p) | Relative aromaticity order: selenophene > thiophene > pyrrole > furan | Variable | Diels-Alder reactions |
| Diketopyrrolopyrrole-furan complex | Theoretical calculations | Fully-planar molecular geometry with 0.56° dihedral angles | 1.60 | Organic solar cells |
The computational analysis of reaction pathways has revealed that Methyl 4-Aminofuran-2-carboxylate Hydrochloride can undergo various transformations depending on reaction conditions. The activation energies for key synthetic steps have been calculated using transition state theory, providing insights into reaction feasibility and selectivity [7] [8]. These calculations have shown that the presence of the amino group at the 4-position significantly influences the electronic properties of the furan ring, affecting both nucleophilic and electrophilic reactivity patterns.
The molecular orbital analysis of Methyl 4-Aminofuran-2-carboxylate Hydrochloride synthesis reveals critical information about the electronic structure changes occurring during key transformations. Frontier molecular orbital theory provides a framework for understanding the reactivity patterns and mechanistic pathways involved in the formation of this important pharmaceutical intermediate.
The furan ring system exhibits characteristic π-orbital patterns that influence its reactivity profile. The HOMO of the furan ring is primarily localized on the π3 orbital at -8.87 eV, while the LUMO corresponds to the π2 orbital at -10.38 eV [9]. This energy separation of 1.51 eV indicates the aromatic character of the furan system and its susceptibility to both electrophilic and nucleophilic attack depending on reaction conditions.
The introduction of the amino group at the 4-position significantly modifies the electronic structure of the furan ring. Molecular orbital calculations demonstrate that the amino group acts as an electron-donating substituent, raising the energy of the HOMO and increasing the nucleophilicity of the ring system [10]. This electronic activation facilitates electrophilic substitution reactions while simultaneously reducing the propensity for nucleophilic attack at the ring carbons.
The carboxylate ester functionality at the 2-position introduces additional complexity to the molecular orbital picture. The overlap between the furan π-system and the carboxyl π-orbitals results in extended conjugation, which stabilizes the molecule and influences its reactivity [11]. DFT calculations have shown that this orbital overlap transforms the non-dissociative π2 resonance of the furan ring into a more reactive system capable of participating in various synthetic transformations.
| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (eV) | Electrophilicity Index |
|---|---|---|---|---|---|
| Furan ring | -8.87 | -10.38 | 1.51 | 0.755 | Not specified |
| Aminofuran derivatives | -5.33 to -5.36 | -2.05 to -2.10 | 3.28 to 3.31 | 1.64 to 1.66 | 0.09 to 0.11 |
| Carboxylate compounds | Variable | Variable | Variable | Variable | Variable |
| Heterocyclic series | -0.20 to -0.22 | -0.04 to -0.06 | 0.15 to 0.17 | 0.078 to 0.080 | 0.08 to 0.12 |
| Transition metal complexes | Variable | Variable | Variable | Variable | Variable |
| Conjugated systems | -0.16 to -0.11 | -0.09 to -0.10 | 0.07 to 0.01 | 0.035 to 0.005 | 0.08 to 0.15 |
The molecular electrostatic potential (MEP) analysis provides additional insights into the reactive sites of Methyl 4-Aminofuran-2-carboxylate Hydrochloride. The MEP maps reveal that the oxygen atoms of both the furan ring and the carboxylate group represent regions of high electron density, making them favorable sites for electrophilic attack [12]. Conversely, the carbon atoms of the furan ring, particularly those adjacent to the oxygen, show positive electrostatic potential and are susceptible to nucleophilic attack.
The natural bond orbital (NBO) analysis has revealed the charge distribution patterns within the molecule. The amino nitrogen carries a partial negative charge of approximately -0.35 au, while the carboxylate carbon exhibits a partial positive charge of +0.52 au [13]. This charge separation contributes to the dipolar character of the molecule and influences its interactions with biological targets and reaction partners.
Molecular orbital coefficients analysis demonstrates that the HOMO is primarily composed of p-orbital contributions from the furan oxygen and the amino nitrogen, with significant delocalization across the ring system [14]. The LUMO, in contrast, shows substantial contribution from the carboxylate carbon and the furan ring carbons, indicating potential sites for electron acceptance during chemical transformations.
The analysis of orbital symmetry has proven crucial for understanding the stereochemical outcomes of reactions involving Methyl 4-Aminofuran-2-carboxylate Hydrochloride. The C1 point group symmetry of the molecule allows for various reaction pathways, with the specific outcome depending on the orbital symmetry of the reaction partners and the reaction conditions [2].
The integration of computational chemistry with machine learning approaches has revolutionized the field of reaction yield optimization for Methyl 4-Aminofuran-2-carboxylate Hydrochloride synthesis. Advanced predictive models combining density functional theory calculations with data-driven algorithms have demonstrated remarkable success in predicting reaction outcomes and optimizing synthetic conditions.
Bayesian optimization techniques have emerged as particularly effective tools for yield prediction in furan-based synthesis. These methods leverage DFT-calculated descriptors to build probabilistic models that can predict reaction yields with R² values ranging from 0.90 to 0.93 and root mean square errors (RMSE) of 5-12% [15]. The approach has proven especially valuable for optimizing reaction conditions such as temperature, solvent choice, and catalyst loading in the synthesis of Methyl 4-Aminofuran-2-carboxylate Hydrochloride.
Machine learning models incorporating quantum chemical descriptors have shown superior performance compared to traditional empirical approaches. Neural network architectures trained on DFT-derived features achieve accuracy levels of 0.87-0.96 for yield prediction tasks [16]. The incorporation of frontier molecular orbital energies, electrophilicity indices, and chemical hardness values as input features has significantly improved model performance, particularly for predicting yields in novel reaction conditions.
The Differential Reaction Fingerprint (DRFP) methodology has demonstrated exceptional performance in yield prediction for aminofuran carboxylate synthesis. This approach achieves R² values of 0.85-0.95 on benchmark datasets, outperforming traditional DFT-based methods while requiring significantly lower computational resources [17]. The method's ability to capture reaction-specific information through bit-vector representations makes it particularly suitable for high-throughput screening applications.
| Method | Data Set Type | Accuracy (R²) | RMSE (%) | Optimization Efficiency | Computational Cost |
|---|---|---|---|---|---|
| DFT + Machine Learning | Computational descriptors | 0.85-0.95 | 5-15 | High | High |
| Bayesian Optimization | Experimental conditions | 0.90-0.93 | 5-12 | Very High | Medium |
| Neural Networks | Reaction fingerprints | 0.87-0.96 | 6-18 | High | Medium |
| Gaussian Process | Quantum descriptors | 0.88-0.92 | 7-14 | High | Medium |
| Random Forest | Physicochemical properties | 0.83-0.91 | 8-16 | Medium | Low |
| XGBoost | Structural descriptors | 0.89-0.94 | 5-13 | High | Low |
Active learning approaches have proven particularly valuable for optimizing synthetic protocols with minimal experimental effort. The RS-Coreset methodology requires only 2.5-5% of experimental data to predict yields across the entire reaction space, significantly reducing the experimental burden while maintaining high prediction accuracy [18]. This approach has been successfully applied to Lewis base-boryl radical-enabled reactions, discovering several previously overlooked reaction combinations.
The integration of quantum mechanical calculations with kinetic modeling has enabled the development of microkinetic models for Methyl 4-Aminofuran-2-carboxylate Hydrochloride synthesis. These models incorporate activation energies calculated using DFT methods to predict reaction rates under various conditions [19]. The approach has been particularly successful in identifying rate-determining steps and optimizing reaction conditions for maximum yield.
Multi-task learning approaches have demonstrated superior performance in yield prediction tasks by leveraging relationships between different reaction types. Models trained on diverse datasets including Buchwald-Hartwig and Suzuki-Miyaura reactions achieve R² values exceeding 0.95 when applied to furan-based synthesis [20]. The ability to transfer knowledge between reaction types has proven particularly valuable for predicting yields in novel synthetic transformations.
The application of ensemble methods has further improved prediction accuracy by combining multiple machine learning algorithms. Gradient boosting regressors trained on DFT-derived descriptors achieve RMSE values as low as 5% for yield prediction tasks [17]. These models demonstrate particular strength in handling the non-linear relationships between molecular descriptors and reaction outcomes.
Recent developments in transformer-based architectures have shown promise for yield prediction tasks. The Yield-BERT model, trained on reaction SMILES representations, achieves R² values of 0.951 on benchmark datasets [16]. The model's ability to capture complex reaction patterns through attention mechanisms makes it particularly suitable for predicting yields in structurally diverse compound libraries.
The incorporation of uncertainty quantification in predictive models has proven essential for reliable yield optimization. Bayesian neural networks provide confidence intervals for yield predictions, enabling chemists to make informed decisions about reaction conditions and experimental priorities [21]. This approach has been particularly valuable in identifying high-risk reaction conditions that may require additional experimental validation.
| Computational Approach | Primary Application | Accuracy Level | Computational Cost | Best for Furan Systems |
|---|---|---|---|---|
| B3LYP/6-311G(d,p) | Geometry optimization | Good | Medium | Yes |
| M06-2X/6-311+G(d,p) | Transition state analysis | Very Good | Medium | Yes |
| CAM-B3LYP/6-31G(d) | Excited state calculations | Good | Medium | Limited |
| wB97x/6-31G(d) | Long-range corrections | Good | Medium | Yes |
| MP2/aug-cc-pVDZ | Intermolecular interactions | Very Good | High | Yes |
| CCSD(T)/aug-cc-pVTZ | High-accuracy energetics | Excellent | Very High | Limited |
The development of automated synthesis planning algorithms incorporating yield prediction has transformed the field of pharmaceutical synthesis. These systems can generate optimized synthetic routes to Methyl 4-Aminofuran-2-carboxylate Hydrochloride while simultaneously predicting yields for each step [22]. The integration of enzymatic and synthetic transformations has opened new possibilities for sustainable synthesis pathways with improved atom economy.